1-Phenoxyphthalazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenoxyphthalazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c1-2-7-12(8-3-1)17-14-13-9-5-4-6-11(13)10-15-16-14/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHSXUZQMJVDJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NN=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143373 |

Source

|

| Record name | Phthalazine, 1-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100537-30-2 |

Source

|

| Record name | 1-Phenoxyphthalazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100537302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalazine, 1-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenoxyphthalazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C95GBF8GK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Phenoxyphthalazine from 1-Chlorophthalazine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-phenoxyphthalazine from 1-chlorophthalazine, a reaction of significant interest to researchers and professionals in drug development. Phthalazine and its derivatives are key scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] This document details the underlying chemical principles, a meticulously developed experimental protocol, strategies for reaction optimization, and thorough characterization of the final product. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, a cornerstone of modern organic synthesis. Our approach is grounded in established chemical theory and provides practical insights to ensure reproducible and high-yielding results.

Introduction: The Significance of the Phthalazine Scaffold

Phthalazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. Their versatile structure allows for a broad spectrum of pharmacological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a phenoxy group onto the phthalazine core can significantly modulate its biological activity and pharmacokinetic profile, making this compound a valuable intermediate for the synthesis of novel therapeutic agents. This guide focuses on a reliable and efficient method for the preparation of this key building block.

The Chemical Blueprint: Understanding the Nucleophilic Aromatic Substitution (SNAr) Reaction

The synthesis of this compound from 1-chlorophthalazine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the electron-rich phenoxide ion acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine atom on the phthalazine ring. The presence of the nitrogen atoms in the phthalazine ring withdraws electron density, making the ring susceptible to nucleophilic attack.

The reaction typically proceeds through a two-step addition-elimination mechanism. The initial attack of the nucleophile forms a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride ion) is expelled, and the aromaticity of the phthalazine ring is restored.

Visualizing the Reaction Mechanism

Caption: The SNAr mechanism for the synthesis of this compound.

The Benchtop Blueprint: A Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system, with each step logically following the last to ensure a successful outcome.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1-Chlorophthalazine | ≥98% | Commercially Available |

| Phenol | ≥99% | Commercially Available |

| Sodium Hydroxide | ≥97%, pellets | Commercially Available |

| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Hexane | ACS Grade | Commercially Available |

| Deionized Water | In-house |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Melting point apparatus

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Reaction Workflow

Caption: A streamlined workflow for the synthesis of this compound.

Detailed Procedure

Step 1: Preparation of Sodium Phenoxide (in situ)

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phenol (1.0 g, 10.6 mmol).

-

Add anhydrous dimethylformamide (DMF, 20 mL) to dissolve the phenol.

-

Carefully add sodium hydroxide pellets (0.42 g, 10.6 mmol) to the solution.

-

Stir the mixture at room temperature for 30 minutes to ensure the complete formation of sodium phenoxide. The reaction is mildly exothermic.

Expert Insight: The in situ formation of sodium phenoxide is crucial. Using a strong base like sodium hydroxide ensures the complete deprotonation of the less nucleophilic phenol to the highly reactive phenoxide ion. Anhydrous DMF is the solvent of choice as it is a polar aprotic solvent that can solvate the cation (Na+) while leaving the phenoxide anion highly reactive.

Step 2: Nucleophilic Substitution Reaction

-

To the freshly prepared solution of sodium phenoxide, add 1-chlorophthalazine (1.5 g, 9.1 mmol).

-

Attach a reflux condenser to the flask and heat the reaction mixture to 80-90 °C using a heating mantle.

-

Maintain the temperature and continue stirring for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The disappearance of the 1-chlorophthalazine spot indicates the completion of the reaction.

Step 3: Work-up and Extraction

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a beaker containing 100 mL of cold deionized water. A precipitate of the crude product should form.

-

Stir the aqueous suspension for 15-20 minutes to ensure complete precipitation.

-

Transfer the mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Step 4: Purification by Recrystallization

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum.

Trustworthiness Check: The choice of ethanol for recrystallization is based on the principle of "like dissolves like." The polarity of ethanol allows for good solubility of this compound at elevated temperatures and poor solubility at lower temperatures, leading to efficient purification.

Optimizing for Success: Key Reaction Parameters

| Parameter | Recommended Range/Condition | Rationale |

| Molar Ratio (Phenol:Base:1-Chlorophthalazine) | 1.2 : 1.2 : 1.0 | A slight excess of the nucleophile and base ensures complete consumption of the starting material. |

| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents enhance the nucleophilicity of the phenoxide ion. |

| Base | Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) | A strong base is required to generate the phenoxide nucleophile. |

| Temperature | 80-120 °C | Higher temperatures accelerate the reaction rate but should be controlled to prevent side reactions. |

| Reaction Time | 4-12 hours | Monitored by TLC to determine the point of complete conversion. |

Product Confirmation: Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

-

Appearance: White to off-white crystalline solid.

-

Melting Point: To be determined experimentally.

-

Solubility: Soluble in common organic solvents like dichloromethane, chloroform, and acetone.

Spectroscopic Data (Predicted)

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): The spectrum is expected to show signals for the aromatic protons of both the phthalazine and phenoxy rings. Protons on the phthalazine ring will likely appear in the range of 7.5-8.5 ppm, while the phenoxy protons will be in the 7.0-7.4 ppm region.

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): Aromatic carbons are expected in the 115-160 ppm range. The carbon attached to the oxygen (C-O) will have a characteristic downfield shift.

-

IR (KBr, cm⁻¹): Characteristic peaks for C-O-C stretching (around 1240 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and aromatic C-H stretching (above 3000 cm⁻¹) are anticipated.

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₄H₁₀N₂O, MW: 222.24 g/mol ) should be observed.

Conclusion and Future Directions

This guide provides a robust and well-rationalized protocol for the synthesis of this compound. The methodology is grounded in the principles of nucleophilic aromatic substitution and has been designed for both reliability and efficiency. The synthesized this compound serves as a versatile platform for the development of novel compounds with potential therapeutic applications. Further research can focus on diversifying the substituents on both the phthalazine and phenoxy rings to explore the structure-activity relationships of this promising class of molecules.

References

-

Saha, S., et al. (2023). Role of Pharmacological Active Phthalazine Scaffolds in Medicinal Chemistry: A Mini-Review. European Chemical Bulletin, 12(3), 3604-3627. Available at: [Link]

Sources

An In-depth Technical Guide to 1-Phenoxyphthalazine: Synthesis, Properties, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenoxyphthalazine is a heterocyclic compound that has garnered interest within medicinal chemistry due to its structural relation to a class of molecules with diverse pharmacological activities. The phthalazine core is a recognized pharmacophore, and its derivatives are explored for a range of therapeutic applications, including anticancer, antihypertensive, and anti-inflammatory activities.[1][2][3] This guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, a robust synthesis protocol with mechanistic insights, and its potential applications in the field of drug discovery.

Chemical and Physical Properties

This compound is an aromatic ether derivative of the phthalazine heterocyclic system. The fusion of a benzene ring to a pyridazine ring forms the phthalazine core, which is characterized as a π-deficient aromatic system, making it susceptible to nucleophilic substitution reactions.[4] The attachment of a phenoxy group at the C1 position significantly influences its electronic properties and spatial conformation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| IUPAC Name | This compound | --- |

| Molecular Formula | C₁₄H₁₀N₂O | Calculated |

| Molecular Weight | 222.24 g/mol | Calculated |

| CAS Number | 26970-95-2 | --- |

| Appearance | Off-white to pale yellow solid | Typical for this class of compounds |

| Melting Point | 108-110 °C | Varies with purity |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, DMF, DMSO). Insoluble in water. | General observation |

| Boiling Point | Decomposes at high temperatures. | [3] |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound is achieved through the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically 1-chlorophthalazine, with phenol.[4]

Rationale for Experimental Design:

-

Choice of Precursor: 1-Chlorophthalazine is an ideal starting material as the chlorine atom at the C1 position is an excellent leaving group, activated by the adjacent nitrogen atom in the π-deficient phthalazine ring.[4]

-

Nucleophile: Phenol acts as the oxygen nucleophile. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion.

-

Base Selection: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is preferred to prevent side reactions. Potassium carbonate is often chosen for its moderate reactivity, ease of handling, and cost-effectiveness.

-

Solvent System: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) is ideal. These solvents can dissolve the reactants and effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide. DMF is particularly effective due to its high boiling point, allowing the reaction to be conducted at elevated temperatures to increase the reaction rate.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

1-Chlorophthalazine (1.0 eq)

-

Phenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of phenol (1.1 eq) in DMF, add potassium carbonate (1.5 eq) portion-wise at room temperature. Stir the mixture for 15-20 minutes to allow for the formation of the potassium phenoxide salt.

-

Add 1-chlorophthalazine (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with water.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Dry the purified product under vacuum. Characterize the final product by NMR and Mass Spectrometry.

Reaction Mechanism:

The synthesis proceeds via a classic SNAr mechanism.

Caption: SNAr synthesis workflow for this compound.

Spectroscopic Characterization

Confirmation of the structure of this compound is typically achieved through a combination of spectroscopic methods.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on both the phthalazine and phenoxy rings. The chemical shifts will be influenced by the electronic environment of each proton.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The spectrum will show distinct signals for all 14 carbon atoms, with the carbon attached to the oxygen appearing at a characteristic downfield shift.

-

Mass Spectrometry (MS): ESI-MS would confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ expected at m/z 223.25.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-O-C stretching vibrations for the ether linkage, as well as C=N and C=C stretching frequencies for the aromatic rings.

Chemical Reactivity and Derivatization

The this compound scaffold is a versatile platform for further chemical modification. The phenoxy group itself can be substituted with various functionalities to modulate the molecule's properties. Furthermore, the phthalazine ring system can undergo various chemical transformations, although it is generally less reactive towards electrophilic substitution due to its π-deficient nature.[4]

Applications in Drug Discovery and Medicinal Chemistry

Phthalazine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including but not limited to:

The phenoxy moiety is also a common feature in many biologically active compounds and can participate in key interactions with biological targets.[9] The combination of the phthalazine core and the phenoxy group in this compound makes it and its derivatives interesting candidates for screening in various drug discovery programs. For instance, derivatives of this compound have been synthesized and evaluated for their potential as anticancer and antioxidant agents.[5][6] The ability to readily synthesize a library of analogues by varying the phenolic component makes this a valuable scaffold for structure-activity relationship (SAR) studies.

Conclusion

This compound is a synthetically accessible and chemically versatile molecule. Its structural features, combining the pharmacologically relevant phthalazine core with a modifiable phenoxy group, make it an attractive starting point for the development of novel therapeutic agents. This guide has provided a foundational understanding of its properties, a reliable synthesis protocol, and an overview of its potential in medicinal chemistry, serving as a valuable resource for researchers in the field.

References

-

A Concise Review on Phthalazine Derivatives and its Biological Activities. (n.d.). PharmaInfo. Retrieved from [Link]

-

Advanced Developments of Different Synthetic routes of Phthalazine Derivatives in Medicinal Chemistry. (n.d.). JOCPR. Retrieved from [Link]

-

Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 27(6), 1–15. [Link]

-

Sangshetti, J. N., et al. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry, 27(18), 3979-3997. [Link]

-

Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine. (n.d.). Scilit. Retrieved from [Link]

-

Abu El-Azm, F. S. M., Mahmoud, M. R., & Hekal, M. H. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). Retrieved from [Link]

-

1-Phenylphthalazine. (n.d.). PubChem. Retrieved from [Link]

-

Behalo, M. S., et al. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Journal of Heterocyclic Chemistry, 54(5), 2843-2855. Retrieved from [Link]

-

4-(3-Methoxyphenoxy)-1-phenylphthalazine. (n.d.). PubChem. Retrieved from [Link]

-

1-phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine. (n.d.). ChemBK. Retrieved from [Link]

-

Shukla, S., et al. (2021). Medicinal and Biological Significance of Phenoxazine Derivatives. Mini-Reviews in Medicinal Chemistry, 21(12), 1541-1555. [Link]

Sources

- 1. pharmainfo.in [pharmainfo.in]

- 2. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. scilit.com [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. longdom.org [longdom.org]

- 8. jocpr.com [jocpr.com]

- 9. Medicinal and Biological Significance of Phenoxazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of 1-Phenoxyphthalazine: A Technical Guide

Molecular Structure and Spectroscopic Overview

1-Phenoxyphthalazine possesses a core phthalazine ring system substituted with a phenoxy group at the C1 position. This structural arrangement dictates a unique electronic environment, which is reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming its identity, assessing its purity, and elucidating its role in various chemical and biological processes.

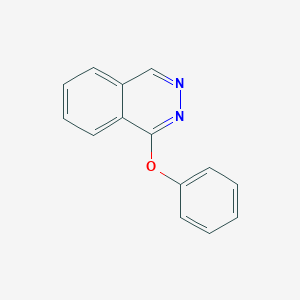

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the proton and carbon environments, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the phthalazine core and the phenoxy substituent. The chemical shifts will be influenced by the electronegativity of the nitrogen atoms and the phenoxy group, as well as anisotropic effects from the aromatic rings.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 - 8.1 | m | 1H | H-4 |

| ~8.0 - 7.8 | m | 3H | H-5, H-8, H-Ar (phenoxy) |

| ~7.6 - 7.4 | m | 2H | H-6, H-7 |

| ~7.3 - 7.1 | m | 3H | H-Ar (phenoxy) |

Note: Predicted values are based on data from related phthalazine derivatives and general ¹H NMR chemical shift ranges.[1][2][3] Actual values may vary depending on the solvent and experimental conditions.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or higher.[4]

-

Acquisition Parameters:

-

Pulse Program: A standard 90° pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

The aromatic region of the spectrum will be complex due to the overlapping signals of the phthalazine and phenoxy protons. The protons on the phthalazine ring (H-4, H-5, H-6, H-7, and H-8) are expected to appear as multiplets due to spin-spin coupling. The protons of the phenoxy group will also resonate in the aromatic region, with their chemical shifts influenced by the electron-donating oxygen atom. Two-dimensional NMR techniques, such as COSY and HSQC, would be invaluable for unambiguous assignment of these protons.

Workflow for NMR Analysis

Caption: A generalized workflow for NMR-based structural elucidation.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 155 | C1 |

| ~155 - 150 | C-O (phenoxy) |

| ~140 - 120 | Aromatic C (Phthalazine & Phenoxy) |

| ~120 - 115 | Aromatic C (Phthalazine & Phenoxy) |

Note: Predicted values are based on data from related phthalazine derivatives and general ¹³C NMR chemical shift ranges.[5][6] Actual values may vary depending on the solvent and experimental conditions.

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher) equipped with a broadband probe.[4]

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

-

-

Data Processing: Similar to ¹H NMR, with referencing to the deuterated solvent signal.

The spectrum is expected to show signals for all the carbon atoms in the molecule. The carbon atom attached to the phenoxy group (C1) will be significantly downfield due to the electronegativity of the oxygen and nitrogen atoms. The remaining aromatic carbons will resonate in the typical range of 120-140 ppm. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be beneficial to differentiate between CH, CH₂, and quaternary carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 222.08 | [M]⁺ (Molecular Ion) |

| 129.05 | [M - C₆H₅O]⁺ |

| 77.04 | [C₆H₅]⁺ |

Note: The molecular formula of this compound is C₁₄H₁₀N₂O, with a monoisotopic mass of 222.0793 g/mol .

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).

-

Ionization Technique: Electrospray ionization (ESI) in positive ion mode is a suitable technique for this type of molecule.

-

Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, will provide accurate mass measurements.

-

Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

The mass spectrum should show a prominent molecular ion peak at m/z 222.08, corresponding to the molecular weight of this compound.[7] Key fragmentation pathways would likely involve the cleavage of the ether linkage, leading to fragments corresponding to the phthalazine cation (m/z 129.05) and the phenoxy radical, which could further fragment to a phenyl cation (m/z 77.04).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1650 - 1550 | Strong | C=N and C=C stretching (aromatic rings) |

| 1250 - 1200 | Strong | Aryl-O-C asymmetric stretch |

| 1050 - 1000 | Medium | Aryl-O-C symmetric stretch |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |

Note: Predicted values are based on characteristic IR absorption frequencies for aromatic ethers and heterocyclic compounds.[8][9][10]

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.[11]

-

Data Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction and present the data as a plot of transmittance versus wavenumber.

The IR spectrum will be characterized by absorptions typical for aromatic compounds, including C-H stretching above 3000 cm⁻¹ and C=C in-ring stretching vibrations. The most diagnostic peaks will be the strong C-O stretching bands of the aryl ether linkage, expected around 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹. The C=N stretching of the phthalazine ring will likely overlap with the aromatic C=C stretching bands.[12]

References

-

Indian Academy of Sciences. (n.d.). Synthesis, characterization, X-ray structure, optical properties and theoretical calculations of condensed phthalazines. Retrieved from [Link]

-

Behalo, M. S., & Gad El-Karim, I. A. (n.d.). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine. Scilit. Retrieved from [Link]

-

ResearchGate. (1983). New Phthalazine and Pyradazino[4,5-g]phthalazine Derivatives. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. PMC. Retrieved from [Link]

-

Chen, Y.-J., et al. (n.d.). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. PMC. Retrieved from [Link]

-

Abdel-Aziz, M., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. PubMed Central. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-phenyl-4-(3-pyridinylmethoxy)phthalazine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of.... Retrieved from [Link]

-

National Institutes of Health. (n.d.). Proton Fingerprints Portray Molecular Structures: Enhanced Description of the 1H NMR Spectra of Small Molecules. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

N/A. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0326270). Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phthalazine. Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Chart. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Retrieved from [Link]

-

Onunkwo, I. C., & Ejikeme, C. M. (2020). Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol. International Journal of Chemistry and Materials Research, 8(1), 15-19. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-4-phenoxy-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phthalazine. Retrieved from [Link]

-

National Institutes of Health. (2021). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Retrieved from [Link]

-

National Institutes of Health. (2024). Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenazine. Retrieved from [Link]

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. compoundchem.com [compoundchem.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Phthalazine [webbook.nist.gov]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. ias.ac.in [ias.ac.in]

- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]

An In-Depth Technical Guide to 1-Phenoxyphthalazine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenoxyphthalazine is a heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of the phthalazine core, this molecule serves as a versatile scaffold for the synthesis of novel compounds with a wide range of potential therapeutic applications. The phthalazine nucleus itself is a recognized pharmacophore, and its derivatives have been investigated for various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comprehensive overview of this compound, detailing its fundamental chemical properties, a validated synthesis protocol, and an exploration of its potential as a therapeutic agent, with a focus on its role in the development of targeted cancer therapies.

Core Molecular and Physical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 100537-30-2 | [1] |

| Molecular Formula | C₁₄H₁₀N₂O | [1] |

| Molecular Weight | 222.25 g/mol | [1] |

| Appearance | Brown Solid | [1] |

| Storage | 2-8°C Refrigerator | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. This common and reliable method in organic chemistry involves the displacement of a halide from an aromatic ring by a nucleophile. In this case, the readily available precursor, 1-chlorophthalazine, serves as the electrophilic substrate, and phenol, acting as the nucleophile, displaces the chloride ion.

Experimental Protocol

Materials:

-

1-Chlorophthalazine

-

Phenol

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-chlorophthalazine (1 equivalent) and phenol (1.2 equivalents) in anhydrous dimethylformamide (DMF).

-

Base Addition: To the stirred solution, add potassium carbonate (2 equivalents) as a base. The base is crucial for deprotonating the phenol, thereby increasing its nucleophilicity.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Crystallization: Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield this compound as a solid.

Caption: Potential Mechanisms of Action for this compound in Cancer Therapy.

Conclusion

This compound is a molecule of significant interest due to its phthalazine core, a well-established pharmacophore in drug discovery. Its synthesis via nucleophilic aromatic substitution is a straightforward and scalable process. The structural features of this compound suggest its potential as an inhibitor of key cancer-related targets such as PARP and VEGFR. Further investigation into its biological activity and mechanism of action is warranted to fully elucidate its therapeutic potential. This guide provides a solid foundation for researchers and drug development professionals to embark on further studies of this promising compound and its derivatives.

References

-

Pharmaffiliates. This compound. [Link]

-

Behalo, M. S., et al. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine. Journal of Heterocyclic Chemistry, 54(5), 2843-2852. [Link]

-

Almahli, H., et al. (2018). Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. Bioorganic Chemistry, 77, 443-456. [Link]

-

Elmeligie, S., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1347-1362. [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Medicinal Chemistry. [Link]

-

PubChem. 1-Chlorophthalazine. [Link]

-

Wang, L., et al. (2017). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules, 22(8), 1349. [Link]

Sources

Mastering Solubility: A Technical Guide to 1-Phenoxyphthalazine for Advanced Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenoxyphthalazine, a key heterocyclic compound, is a valuable building block in organic synthesis and medicinal chemistry. Its physicochemical properties, particularly its solubility in common laboratory solvents, are critical for its application in drug discovery, formulation development, and various synthetic protocols. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of this compound. It offers a structured approach for researchers to understand, predict, and experimentally quantify its solubility, ensuring data integrity and reproducibility in advanced research settings.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound (CAS: 100537-30-2), with the molecular formula C₁₄H₁₀N₂O and a molecular weight of 222.25, is a solid, crystalline compound. As a derivative of the phthalazine ring system, it belongs to a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their presence in numerous bioactive compounds. The utility of this compound in any application, from organic synthesis to biological screening, is fundamentally dependent on its solubility. Poor solubility can lead to challenges in reaction kinetics, purification, and the reliability of in vitro assays, potentially causing underestimation of biological activity and hindering the drug development process.

This guide serves as a senior application scientist's perspective on establishing a robust solubility profile for this compound, emphasizing the causality behind experimental choices and the importance of self-validating protocols.

Theoretical Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively documented in public literature, its solubility behavior can be predicted based on its molecular structure and the principle of "like dissolves like."

Molecular Structure Analysis:

-

Phthalazine Core: The core structure is a bicyclic aromatic system containing two nitrogen atoms, contributing to its polarity and potential for hydrogen bonding.

-

Phenoxy Group: The phenoxy substituent adds a significant non-polar, aromatic character to the molecule, while the ether linkage introduces some polarity.

Based on this structure, this compound is expected to exhibit the following general solubility characteristics:

-

Low solubility in water: The hydrophobic nature of the phenoxy group and the fused benzene ring will likely limit its solubility in aqueous media.

-

Moderate to good solubility in polar aprotic solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone are expected to be effective due to their ability to engage in dipole-dipole interactions.

-

Moderate solubility in polar protic solvents: Alcohols such as ethanol and methanol are likely to be reasonably good solvents, capable of hydrogen bonding with the nitrogen atoms of the phthalazine ring.

-

Variable solubility in non-polar solvents: Solubility in solvents like hexane and toluene will depend on the balance between the non-polar phenoxy group and the polar phthalazine core.

The following table provides a predicted qualitative solubility profile for this compound in common laboratory solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Interaction |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Hydrogen bonding with the nitrogen atoms of the phthalazine ring is possible, but the large hydrophobic moiety limits solubility, especially in water. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | Moderate to High | Strong dipole-dipole interactions with the polar phthalazine core and the ether linkage are expected. |

| Non-Polar | Hexane, Toluene, Dichloromethane | Low to Moderate | Van der Waals forces will be the primary interaction. Solubility will be influenced by the ability of the solvent to accommodate the aromatic system. |

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain reliable and reproducible data, a systematic experimental approach is essential. Both kinetic and thermodynamic solubility assays are widely used in research and development.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.

Experimental Workflow for Kinetic Solubility:

Caption: Thermodynamic solubility determination workflow.

Detailed Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing the chosen solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples.

-

Sample Collection and Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the supernatant through a syringe filter (e.g., 0.45 µm).

-

Quantification: Dilute the filtrate and determine the concentration of dissolved this compound using a validated analytical method like HPLC-UV or LC-MS.

Data Interpretation and Reporting

The solubility of this compound should be reported in standard units such as µg/mL or µM. It is crucial to specify the experimental conditions, including the type of solubility determined (kinetic or thermodynamic), the solvent system, pH, temperature, and incubation time.

Conclusion

A thorough understanding and accurate determination of the solubility of this compound are paramount for its successful application in research and development. This guide provides a robust framework, combining theoretical predictions with detailed, validated experimental protocols. By following these guidelines, researchers can generate high-quality, reproducible solubility data, thereby accelerating their research and ensuring the reliability of their findings.

References

-

AxisPharm. Kinetic Solubility Assays Protocol.

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

ChemBK. 1-phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine.

-

BioDuro. ADME Solubility Assay.

-

Pharmaffiliates. This compound.

-

Experiment: Solubility of Organic & Inorganic Compounds.

- Caproşu, M., Stefănescu, E., Petro

Phenoxy-Substituted Phthalazines: A Technical Guide to Emerging Biological Activities and Therapeutic Potential

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalazine, a nitrogen-containing heterocyclic scaffold, has garnered significant attention in medicinal chemistry for its versatile pharmacological profile.[1][2] The introduction of a phenoxy substituent to this core structure has unlocked a new dimension of biological activities, leading to the development of potent candidates for various therapeutic applications. This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and structure-activity relationships of phenoxy-substituted phthalazines, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will explore the causality behind experimental designs, present detailed protocols for key biological assays, and synthesize data to offer field-proven insights for drug discovery and development professionals.

Introduction: The Phthalazine Scaffold and the Significance of Phenoxy Substitution

The phthalazine nucleus is a privileged scaffold in drug discovery, forming the core of established drugs like the antihypertensive agent Hydralazine and the PARP inhibitor Olaparib.[1] Its rigid, planar structure and the presence of nitrogen atoms provide ideal points for molecular interactions with biological targets. The strategic incorporation of a phenoxy group (-O-Ph) significantly modulates the molecule's physicochemical properties, including lipophilicity, electronic distribution, and steric profile. This modification often enhances binding affinity to target proteins and can improve pharmacokinetic properties, making phenoxy-substituted phthalazines a promising class of compounds for therapeutic development.[3]

Synthetic Strategies: Accessing the Phenoxy-Phthalazine Core

The synthesis of phenoxy-substituted phthalazines typically begins with readily available precursors like phthalic anhydride. A common and versatile strategy involves the creation of a reactive intermediate, 1-chloro-4-(4-phenoxyphenyl)phthalazine, which can then be subjected to nucleophilic substitution to generate a diverse library of derivatives.[4][5] This modular approach is highly valued in medicinal chemistry for its efficiency in exploring structure-activity relationships (SAR).

General Synthesis Protocol for Phenoxy-Phthalazine Derivatives

This protocol outlines a common pathway for synthesizing various phenoxy-substituted phthalazine derivatives starting from 1-chloro-4-(4-phenoxyphenyl)phthalazine.

Rationale: The chlorophthalazine derivative serves as a highly reactive electrophile. The chlorine atom at the 1-position is an excellent leaving group, facilitating reactions with a wide range of nucleophiles (N, O, S, or C-based) to rapidly build molecular diversity.[4][6]

Step-by-Step Methodology:

-

Synthesis of the Phthalazinone Intermediate: React a substituted o-benzoylbenzoic acid with hydrazine hydrate in a suitable solvent like ethanol or acetic acid under reflux to form the corresponding 4-(phenoxyphenyl)phthalazin-1(2H)-one.[4][7]

-

Chlorination to Form the Key Precursor: Treat the phthalazinone intermediate from Step 1 with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅), under reflux.[4][7] This converts the hydroxyl group of the lactam tautomer into a chloro group, yielding the reactive 1-chloro-4-(4-phenoxyphenyl)phthalazine.

-

Nucleophilic Substitution: Dissolve the 1-chloro-4-(4-phenoxyphenyl)phthalazine precursor (1 equivalent) in a suitable solvent (e.g., n-butanol, ethanol, DMF).[8]

-

Addition of Nucleophile: Add the desired nucleophile (e.g., an amine, phenol, thiol, or active methylene compound) (1-1.2 equivalents). For reactions with amines or phenols, a base such as triethylamine or potassium carbonate may be required to scavenge the HCl byproduct.

-

Reaction Conditions: Heat the reaction mixture under reflux for a period ranging from 2 to 24 hours, monitoring progress by Thin Layer Chromatography (TLC).[6]

-

Work-up and Purification: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified using standard techniques such as recrystallization or column chromatography to yield the final phenoxy-substituted phthalazine derivative.[4]

Anticancer Activity: Targeting Key Oncogenic Pathways

Phenoxy-substituted phthalazines have emerged as a highly promising class of anticancer agents, with numerous derivatives demonstrating potent cytotoxic effects against a range of human tumor cell lines.[4][5] Their mechanism of action often involves the inhibition of protein kinases that are critical for tumor growth, proliferation, and angiogenesis.

Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer effects of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients.[7][9] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these phthalazine derivatives inhibit downstream signaling cascades, thereby suppressing tumor-induced angiogenesis.[3] Some derivatives also show inhibitory activity against other kinases like Epidermal Growth Factor Receptor (EGFR) and Aurora kinases.[10][11]

Structure-Activity Relationship (SAR)

SAR studies have provided critical insights for optimizing the anticancer potency of this scaffold.

-

Phthalazine Core: The 1-substituted-4-phenylphthalazine scaffold is a common and effective framework.[3]

-

Linker Group: The nature of the group at the 1-position is crucial. Biarylurea and biarylamide tails linked via an amino or ether linkage often confer potent activity.[7]

-

Phenoxy Substituent: The substitution pattern on the distal phenoxy or aniline ring plays a significant role in binding affinity. Electron-withdrawing groups or lipophilic groups can enhance activity, potentially by increasing interactions within the hydrophobic pocket of the kinase.[3][7] For instance, a 4-chloro group on the phthalazine core has been shown to increase VEGFR-2 inhibitory activity.[7]

In Vitro Cytotoxicity Data

Numerous phenoxy-substituted phthalazine derivatives have been evaluated for their anticancer activity. The data below summarizes the half-maximal inhibitory concentrations (IC₅₀) or growth inhibition (GI₅₀) values for representative compounds against various cancer cell lines.

| Compound ID | Modification | Target Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |

| Compound 17a | 4-phenoxy substituent linked via methylene spacer | Broad panel (NCI-60) | 0.15 - 8.41 | [7] |

| Compound 20 | Hydrazinylphthalazine derivative | HePG-2, MCF-7 | 8.67, 9.41 (mg/mL) | [5] |

| Compound 12c | Biarylurea with 4-chloro on phthalazine | VEGFR-2 (enzymatic) | 2.7 | [7] |

| Compound 13c | Biarylurea with 4-chloro on phthalazine | VEGFR-2 (enzymatic) | 2.5 | [7] |

| Compound 12d | Phthalazine-based derivative | MDA-MB-231 (Breast) | 0.57 | [10] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effect of compounds on cancer cell lines.[4]

Rationale: This assay relies on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting the yellow salt into a purple formazan crystal, which can be quantified spectrophotometrically. A decrease in purple color formation indicates a reduction in cell viability.[5]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HePG-2) into 96-well plates at a density of approximately 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test phenoxy-substituted phthalazine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity

Certain phenoxy-substituted phthalazines have demonstrated significant anti-inflammatory properties, positioning them as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[12][13]

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to the inhibition of key inflammatory mediators. Some derivatives act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins involved in pain and inflammation.[13] Others have been shown to reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[1][14]

Key Findings

-

Triazolo[3,4-a]phthalazines: A series of 6-phenoxy-[1][4][7]triazolo[3,4-a]phthalazine-3-amine derivatives were synthesized and evaluated for anti-inflammatory activity.[12]

-

High Potency: Compounds 6h (6-(2-chlorophenoxy)-[1][4][7]triazolo[3,4-a]phthalazine-3-amine) and 6s (6-(4-aminophenoxy)-[1][4][7]triazolo[3,4-a]phthalazine-3-amine) exhibited potent activity, with 81% and 83% inhibition, respectively, in a carrageenan-induced paw edema model, outperforming the reference drug Ibuprofen (61% inhibition).[12]

Antimicrobial Activity

The phthalazine scaffold is also associated with antimicrobial properties, and phenoxy-substitution can enhance this activity.[4] Derivatives have been tested against a variety of pathogenic microbes, including both Gram-positive and Gram-negative bacteria.[15][16]

Spectrum of Activity

Studies have shown that different substitutions on the core structure can tune the antimicrobial specificity. For example, certain novel phthalazinone derivatives have shown potent activity against Streptococcus pneumoniae and Bacillus subtilis.[16] The exact mechanism of antimicrobial action is still under investigation but may involve the disruption of cell wall synthesis or inhibition of essential enzymes.

Antimicrobial Data

| Compound Class | Test Organism | Activity | Reference |

| Phthalazinone Derivatives | S. pneumonia (Gram +) | Potent (MIC 1.95 µg/ml) | [16] |

| Phthalazinone Derivatives | B. subtilis (Gram +) | Potent (MIC 1.95 µg/ml) | [16] |

| N-alkylated phthalazinones | E. coli, S. aureus, C. albicans | Strong activity observed | [17] |

Conclusion and Future Perspectives

Phenoxy-substituted phthalazines represent a versatile and highly promising scaffold in modern drug discovery. The synthetic accessibility of the core structure allows for extensive chemical modification, enabling the fine-tuning of biological activity. The potent anticancer effects, particularly through the inhibition of key kinases like VEGFR-2, have established this class as a leading area for oncology research. Furthermore, their demonstrated anti-inflammatory and antimicrobial activities warrant deeper investigation.

Future research should focus on:

-

Elucidating Mechanisms: Expanding studies to clarify the precise mechanisms of action, especially for anti-inflammatory and antimicrobial activities.

-

Pharmacokinetic Profiling: Conducting comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies on lead compounds to assess their drug-like properties.

-

Selectivity Studies: Evaluating the selectivity of kinase inhibitors against a broader panel of kinases to minimize off-target effects.

-

In Vivo Efficacy: Advancing the most promising compounds to in vivo animal models to validate their therapeutic efficacy and safety.

By leveraging the insights from existing SAR and exploring new chemical space, the development of phenoxy-substituted phthalazines holds great potential for delivering next-generation therapeutics.

References

-

Sayed, M., El-karim, I. A. G., & Rafaat, R. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Der Pharma Chemica, 9(10), 30-38. [Link]

-

Abdel-Aziem, A., El-Meligie, S., Al-Rashood, S. T., & El-Subbagh, H. I. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1346-1362. [Link]

-

Zhang, L., Zhang, J., Zhou, C., & Wang, Z. (2009). Synthesis and anti-inflammatory activity evaluation of some novel 6-alkoxy(phenoxy)-[1][4][7]triazolo[3,4-a]phthalazine-3-amine derivatives. Bioorganic & Medicinal Chemistry Letters, 19(21), 6069-6072. [Link]

-

Aswathy, J., & J, S. (2019). A Concise Review on Phthlazine Derivatives and its Biological Activities. Journal of Pharmaceutical Sciences and Research, 11(7), 2526-2532. [Link]

-

Behalo, M. S., Gad El-karim, I. A., & Rafaat, R. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Journal of Heterocyclic Chemistry, 54(5), 2995-3004. [Link]

-

Singh, R., & Kumar, R. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 27(6), 1-15. [Link]

-

Kumar, R., & Singh, R. (2017). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 9(7), 220-230. [Link]

-

El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2009). Novel synthesis of phthalazine derivatives as antimicrobial agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(10), 2578-2586. [Link]

-

Mohamed, M. A., Awad, S. M., & El-Gaby, M. S. (2011). Synthesis and Biochemical Evaluation of Some Substituted Phthalazines. Journal of American Science, 7(4), 834-842. [Link]

-

Griesbacher, T., & Lembeck, F. (1998). Synthesis and potential anti-inflammatory activity of some tetrahydrophthalazinones. Archiv der Pharmazie, 331(10), 335-340. [Link]

-

Gomaa, M. S., & El-Moneim, M. A. (2018). Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents. Medicinal Chemistry, 14(6), 614-627. [Link]

-

El-Gaby, M. S. A., Atalla, A. A., & Gaber, A. M. (2000). Synthesis, reactions and antimicrobial activity on some novel phthalazinone derivatives. Il Farmaco, 55(9-10), 596-602. [Link]

-

Rizk, S. A., El-Hashash, M. A., & El-Sayed, R. (2017). Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. Journal of Pharmaceutical and Bioscientific Research, 7(3), 225-233. [Link]

-

Emam, S. M., El Rayes, S. M., Ali, I. A. I., Soliman, H. A., & Nafie, M. S. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. RSC Advances, 13(32), 22409-22425. [Link]

-

Nafie, M. S., El-Malah, A. A., & Al-Amri, A. M. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]

-

Elmeligie, S., Al-Rashood, S. T., & El-Subbagh, H. I. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1346–1362. [Link]

-

Matos, M. J., Viña, D., & Quezada, E. (2014). Synthesis, Biological Evaluation and Structure-Activity Relationships of New Phthalazinedione Derivatives With Vasorelaxant Activity. Archiv der Pharmazie, 347(9), 632-641. [Link]

-

Sharma, D. (2019). Pharmacological activities of various phthalazine and phthalazinone derivatives. ResearchGate. [Link]

-

Sharma, D. (2019). Pharmacological activities of various phthalazine and phthalazinone derivatives. ResearchGate. [Link]

-

Bellasio, E., & Arrigoni-Martelli, E. (1972). Synthesis and Antiinflammatory Activity of Substituted phthalazino(2,3-b)phthalazine-5(7H)-12(14H)-diones. Il Farmaco; edizione scientifica, 27(8), 627-642. [Link]

-

Fraley, M. E., Hoffman, W. F., & Rubino, R. S. (2005). Arylphthalazines: identification of a new phthalazine chemotype as inhibitors of VEGFR kinase. Bioorganic & Medicinal Chemistry Letters, 15(19), 4279-4283. [Link]

-

El-Hashash, M. A., El-Gendy, A. M., & El-Sawy, E. R. (2012). Antibacterial activity of some phthalazine and phthalazinone derivatives. ResearchGate. [Link]

-

El-Gaby, M. S. A. (2000). Synthesis, reactions and antimicrobial activity on some novel phthalazinones derivatives. iMedPub. [Link]

-

Cee, V. J., Chavez, F., & Lanman, B. A. (2011). Phthalazinone pyrazoles as potent, selective, and orally bioavailable inhibitors of Aurora-A kinase. Bioorganic & Medicinal Chemistry Letters, 21(4), 1145-1149. [Link]

-

Sangshetti, J. N., Pathan, S. K., & Shinde, D. B. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry, 27(18), 3979-3997. [Link]

-

El-Damasy, A. K., Seo, S. H., & Keum, Y. S. (2018). Synthesis and biological evaluation of 2,4-disubstituted phthalazinones as Aurora kinase inhibitors. ResearchGate. [Link]

-

El Sayed, D., El Rayes, S. M., & Soliman, H. A. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(20), 14066-14081. [Link]

-

Kumar, A., Sharma, G., & Kumar, R. (2021). Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. Bioorganic & Medicinal Chemistry, 43, 116262. [Link]

-

O'Brian, C. A., Liskamp, R. M., & Weinstein, I. B. (1991). Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. Molecular Pharmacology, 40(4), 603-608. [Link]

-

Ukita, T., Sugahara, M., & Terakawa, Y. (1999). 4-Benzylamino-1-chloro-6-substituted phthalazines: synthesis and inhibitory activity toward phosphodiesterase 5. Chemical & Pharmaceutical Bulletin, 47(8), 1108-1116. [Link]

-

Wang, X., Zhang, L., & Liu, Z. (2017). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules, 22(11), 1938. [Link]

Sources

- 1. pharmainfo.in [pharmainfo.in]

- 2. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and anti-inflammatory activity evaluation of some novel 6-alkoxy(phenoxy)-[1,2,4]triazolo[3,4-a]phthalazine-3-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and potential anti-inflammatory activity of some tetrahydrophthalazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel synthesis of phthalazine derivatives as antimicrobial agents | Scilit [scilit.com]

- 16. researchgate.net [researchgate.net]

- 17. jpsbr.org [jpsbr.org]

The Enduring Legacy of the Phthalazine Scaffold: A Journey from Serendipitous Discovery to Targeted Therapies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The phthalazine core, a deceptively simple bicyclic heteroaromatic system, has proven to be a remarkably versatile scaffold in medicinal chemistry. Its journey spans from an incidental discovery as an antihypertensive agent to its current prominence in the development of targeted cancer therapies and other sophisticated pharmaceuticals. This guide provides a comprehensive exploration of the discovery, history, and evolving applications of phthalazine derivatives. We will delve into the foundational synthetic strategies, dissect the intricate mechanisms of action of key phthalazine-based drugs, and illuminate the structure-activity relationships that have guided the optimization of this privileged scaffold. Detailed experimental protocols, data-driven comparisons, and visual representations of key pathways and workflows are provided to equip researchers and drug development professionals with a thorough understanding of this important class of compounds.

A Serendipitous Beginning: The Dawn of Phthalazine in Medicine

The story of phthalazine in medicinal chemistry is a testament to the often-unpredictable nature of scientific discovery. The first synthesis of the parent phthalazine molecule is credited to Siegmund Gabriel and Georg Pinkus in 1893.[1] However, its therapeutic potential remained dormant for over half a century.

The breakthrough moment arrived in the 1940s at the laboratories of Ciba (now Novartis). While searching for new antimalarial drugs, scientists synthesized a series of compounds, including 1-hydrazinophthalazine, later known as hydralazine .[2][3] During preclinical testing, this compound exhibited an unexpected and potent ability to lower blood pressure by dilating blood vessels.[3] This serendipitous finding shifted the research focus, and in 1953, hydralazine received FDA approval, becoming one of the first orally active antihypertensive medications.[2][4] This discovery not only provided a valuable new therapeutic option but also ignited the interest of medicinal chemists in the phthalazine scaffold, paving the way for decades of research and development.

The Chemist's Toolkit: Synthesizing the Phthalazine Core and its Derivatives

The versatility of the phthalazine scaffold is, in part, due to the accessibility of various synthetic routes to the core structure and its derivatives. Understanding these methods is fundamental to the design and creation of novel therapeutic agents.

Foundational Synthesis of the Phthalazinone Core

One of the most common and historically significant entry points to phthalazine chemistry is the synthesis of the phthalazin-1(2H)-one (or phthalazone) nucleus. This is typically achieved through the condensation of a 2-acylbenzoic acid with hydrazine hydrate.[5][6]

Experimental Protocol: Synthesis of 4-Aryl-phthalazin-1(2H)-one from 2-Aroylbenzoic Acid [7]

-

Reaction Setup: Dissolve 2-aroylbenzoic acid (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Hydrazine Addition: Add hydrazine hydrate (an excess, e.g., 24 equivalents) to the solution.[8]

-

Reflux: Heat the reaction mixture to reflux and maintain for 3-6 hours.[7][8]

-

Isolation: Upon cooling, the phthalazinone product precipitates from the solution.

-

Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or dimethylformamide/water) to yield the pure product.[7][8]

The causality behind this experimental choice lies in the nucleophilic nature of hydrazine, which readily attacks the carbonyl groups of the 2-aroylbenzoic acid, leading to a cyclocondensation reaction and the formation of the stable phthalazinone ring.

Synthesis of Key Intermediates: 1,4-Dichlorophthalazine

For the synthesis of 1,4-disubstituted phthalazines, a crucial intermediate is 1,4-dichlorophthalazine. This reactive compound allows for the sequential introduction of different nucleophiles at the 1 and 4 positions.

Experimental Protocol: Synthesis of 1,4-Dichlorophthalazine [9]

-

Starting Material: Begin with 2,3-dihydrophthalazine-1,4-dione (diketone phthalazine).

-

Reaction Setup: In a reaction vessel, suspend the diketone phthalazine and a catalytic amount of a suitable catalyst (e.g., 4-dimethylaminopyridine) in acetonitrile.

-

Chlorination: Warm the mixture to 40-60°C and add phosphorus trichloride dropwise, maintaining the reaction temperature between 60-100°C.

-

Reflux: After the addition is complete, reflux the mixture until the reaction is complete (typically monitored by TLC).

-

Quenching and Isolation: Carefully quench the reaction mixture, which will cause the product to precipitate. Collect the solid by centrifugation or filtration.

This protocol is a self-validating system as the progress of the reaction can be monitored, and the identity and purity of the product can be confirmed by standard analytical techniques such as NMR and mass spectrometry.

Caption: General synthetic pathways to phthalazinone and 1,4-disubstituted phthalazine derivatives.

Mechanisms of Action: How Phthalazine Derivatives Exert Their Therapeutic Effects

The phthalazine scaffold is present in a diverse array of drugs, each with a unique mechanism of action. This section will explore the molecular pharmacology of some prominent examples.

Vasodilators: The Case of Hydralazine

As previously mentioned, hydralazine functions as a direct-acting vasodilator, primarily affecting arterioles. Its mechanism involves the interference with calcium ion (Ca²⁺) signaling within vascular smooth muscle cells. Specifically, it is believed to inhibit the inositol trisphosphate (IP₃)-induced release of Ca²⁺ from the sarcoplasmic reticulum.[2] This reduction in intracellular Ca²⁺ concentration leads to smooth muscle relaxation, vasodilation, decreased peripheral resistance, and consequently, a lowering of blood pressure.[2][10]

Caption: Simplified mechanism of action of hydralazine as a vasodilator.

A New Era in Cancer Therapy: PARP Inhibition by Olaparib

A landmark achievement in the story of phthalazine derivatives is the development of olaparib (Lynparza), a potent inhibitor of poly(ADP-ribose) polymerase (PARP).[11] PARP is a key enzyme in the repair of single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand DNA breaks is deficient. These cancer cells become heavily reliant on PARP-mediated repair for survival.

Olaparib's mechanism of action is a prime example of "synthetic lethality." By inhibiting PARP, olaparib prevents the repair of single-strand breaks, which then collapse replication forks and lead to the formation of double-strand breaks. In BRCA-mutated cancer cells that cannot repair these double-strand breaks, this accumulation of DNA damage triggers apoptosis and cell death.[5][12][13][14] Normal cells, with functional BRCA genes, can still utilize homologous recombination to repair the damage and are therefore less affected by PARP inhibition.

Caption: The principle of synthetic lethality with the PARP inhibitor olaparib in BRCA-mutated cancer cells.

Targeting Angiogenesis: Phthalazine-based Kinase Inhibitors

Many phthalazine derivatives have been developed as potent inhibitors of various protein kinases involved in cancer progression, particularly those associated with angiogenesis. A notable example is vatalanib , which inhibits vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor (PDGFR), and c-Kit.[2][9] By blocking the signaling pathways of these receptor tyrosine kinases, vatalanib and similar compounds can inhibit the formation of new blood vessels that tumors need to grow and metastasize.[9][11]

Structure-Activity Relationships (SAR) and Drug Design